MAO-B Inhibitory Potency Among Nitroindazole Isomers
The 6-nitroindazole moiety, which corresponds to the 6-nitro component of 3,6-dinitro-1H-indazole, demonstrates significantly greater inhibitory potency against human monoamine oxidase B (MAO-B) compared to its 7-nitro isomer, while being less potent than the 5-nitro isomer. In a comparative study assessing MPTP oxidation inhibition by human MAO-B, 6-nitroindazole exhibited an IC₅₀ of 2.5 µM and a Kᵢ of 0.102 µM, positioning it as an intermediate-potency inhibitor relative to 5-nitroindazole (IC₅₀ = 0.99 µM) and 7-nitroindazole (IC₅₀ = 27.8 µM) [1]. The 6-nitro isomer also inhibited MAO-A, unlike the 5-nitro isomer which showed selectivity for MAO-B [1].
IC₅₀ = 2.5 µM 5-Nitro: 0.99 µM
7-Nitro: 27.8 µM
| Evidence Dimension | Human MAO-B inhibition (MPTP oxidation assay) |
|---|---|
| Target Compound Data | 6-Nitroindazole: IC₅₀ = 2.5 µM; Kᵢ = 0.102 µM |
| Comparator Or Baseline | 5-Nitroindazole: IC₅₀ = 0.99 µM; 7-Nitroindazole: IC₅₀ = 27.8 µM |
| Quantified Difference | 6-Nitroindazole is 11.1-fold more potent than 7-nitroindazole and 2.5-fold less potent than 5-nitroindazole against MAO-B |
| Conditions | Human MAO-B enzyme assay; MPTP oxidation to MPDP⁺ and MPP⁺ measured by HPLC; competitive and reversible inhibition confirmed |
Why This Matters
This quantitative potency differentiation enables rational selection of the 6-nitro-substituted scaffold for neuroprotective agent development where dual MAO-B and MAO-A inhibition is mechanistically desirable, distinguishing it from the MAO-B-selective 5-nitro isomer and the substantially weaker 7-nitro isomer.
- [1] Herraiz, T., Arán, V. J., & Guillén, H. (2009). Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Free Radical Research, 43(10), 975–984. View Source
